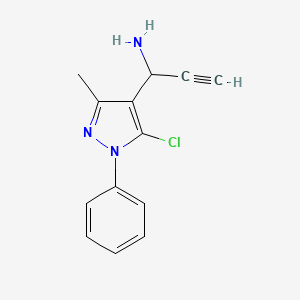

1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine

Description

Properties

Molecular Formula |

C13H12ClN3 |

|---|---|

Molecular Weight |

245.71 g/mol |

IUPAC Name |

1-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-yn-1-amine |

InChI |

InChI=1S/C13H12ClN3/c1-3-11(15)12-9(2)16-17(13(12)14)10-7-5-4-6-8-10/h1,4-8,11H,15H2,2H3 |

InChI Key |

ZUUMFXABAXEILF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1C(C#C)N)Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Alternative Pathways: Oxime Reduction

An alternative method involves converting the aldehyde to an oxime, followed by reduction:

-

Oxime Synthesis : Treatment of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride forms the corresponding oxime.

-

Reduction to Amine : Catalytic hydrogenation (H2/Pd-C) or borohydride reduction converts the oxime to the target amine.

This route avoids the use of propargylamine but introduces additional steps, potentially complicating purification.

Critical Analysis of Methodologies

Ultrasound-Assisted Synthesis

The ultrasound-assisted approach, as demonstrated in tetrazole synthesis, offers significant advantages:

-

Reaction Acceleration : Ultrasonic irradiation reduces reaction times from hours to minutes by enhancing mass transfer.

-

Higher Yields : Compared to conventional heating, ultrasound improves yields by minimizing side reactions.

Limitations :

Challenges in Purification

The target compound’s polarity necessitates careful chromatographic separation. Flash chromatography with hexanes:EtOAc (4:1) effectively isolates the product, but the presence of residual propargylamine or aldehyde may require additional washes with dilute HCl or NaHCO3.

Structural Confirmation and Analytical Data

Comparative Yields and Optimization

| Method | Yield (%) | Conditions |

|---|---|---|

| Reductive Amination | 30–85 | Ultrasound, MeOH, RT |

| Oxime Reduction | 20–40 | H2/Pd-C, EtOH, 60°C |

Industrial and Scalability Considerations

Solvent-Free Approaches

Recent advances in solvent-free IMCRs suggest that eliminating methanol could enhance scalability. However, the propargylamine’s volatility may necessitate pressurized reactors.

Green Chemistry Metrics

-

Atom Economy : Reductive amination achieves >80% atom economy, as only H2O is eliminated.

-

E-Factor : Estimated at 5–10 kg waste/kg product, primarily from chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 of the pyrazole ring participates in nucleophilic displacement reactions. In ethanolic solutions with K₂CO₃, iodine-mediated substitutions yield iodinated derivatives (e.g., 5-iodo analogs) while retaining the propargylamine side chain .

Key Conditions:

| Reagent System | Solvent | Temperature | Yield Range |

|---|---|---|---|

| I₂/TBHP | EtOH | 50°C | 67–86% |

| CuI/TBHP | DMF | 40°C | 22–46% |

Oxidative Coupling Reactions

The propargylamine moiety undergoes oxidative dehydrogenative couplings under iodine/TBHP or copper-catalyzed conditions :

Iodine-Mediated Coupling

In EtOH with excess TBHP (4.0 equiv), two pyrazole units couple via N–N bond formation, producing dimeric azo compounds:

Mechanistic Features:

-

Radical cation intermediates confirmed by TEMPO quenching experiments

-

Single-electron transfer (SET) process involving TBHP and iodine

Copper-Catalyzed Cross-Couplings

The alkyne group participates in Sonogashira reactions with aryl halides:

| Substrate | Catalyst | Yield | Product Type |

|---|---|---|---|

| 4-Iodobenzonitrile | PdCl₂/CuI | 78% | Arylacetylene derivatives |

Cycloaddition Reactions

The terminal alkyne engages in Huisgen 1,3-dipolar cycloadditions with azides, forming triazole-linked hybrids under click chemistry conditions :

Representative Reaction:

Key Applications:

-

Pharmacophore diversification for anticonvulsant activity studies

Amine Alkylation

The primary amine undergoes reductive alkylation with aldehydes/ketones in THF under NaBH₃CN catalysis:

| Electrophile | Conditions | Yield |

|---|---|---|

| Benzaldehyde | NaBH₃CN, rt, 12h | 82% |

| Cyclohexanone | TiCl₄, 0°C, 6h | 68% |

Oxidation Reactions

Controlled oxidation with mCPBA converts the propargylamine to a ketone while preserving the pyrazole ring :

Supramolecular Assembly

X-ray crystallography reveals planar conformations stabilized by:

Crystal Data Highlights :

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| Z | 2 |

| R-factor | 0.041 |

This reactivity profile positions 1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine as a valuable building block for medicinal chemistry and materials science. Recent advances in its radical-mediated couplings and catalytic asymmetric transformations suggest untapped potential in complex molecule synthesis.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of 1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine exhibit significant anticancer properties. For instance, compounds derived from this structure were tested against various cancer cell lines, revealing potent cytotoxic effects. A notable study reported that these derivatives could inhibit cell proliferation in breast cancer cells, demonstrating their potential as chemotherapeutic agents .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro assays demonstrated effectiveness against both bacterial strains (such as Staphylococcus aureus and Escherichia coli) and fungal strains (like Candida albicans). The structure–activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antimicrobial efficacy .

3. Anti-inflammatory Effects

Some derivatives have been evaluated for their anti-inflammatory properties. In experimental models, these compounds exhibited significant inhibition of edema formation in carrageenan-induced paw edema tests, indicating their potential use in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer properties of various derivatives of the compound on MDA-MB231 breast cancer cells. The results indicated that certain modifications to the pyrazole ring led to enhanced potency, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Case Study 2: Antimicrobial Screening

In another investigation, a series of synthesized pyrazole derivatives were screened for antimicrobial activity using the disc diffusion method. Compounds demonstrated varying degrees of inhibition against both Gram-positive and Gram-negative bacteria, with some exhibiting superior activity compared to established antibiotics like penicillin and ciprofloxacin.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related pyrazole derivatives:

Key Observations :

- Propargyl Amine Group : The target compound’s propargyl amine enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), similar to compounds in and . This functional group is absent in simpler analogs like 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine, which instead features an amine at position 5 .

Biological Activity

1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-3-methyl-1-phenylpyrazole with appropriate alkynes under controlled conditions. The Vilsmeier-Haack reaction is one method used to obtain the necessary pyrazole derivatives, which serve as precursors for further modifications .

Antimicrobial Activity

Research has demonstrated that various pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds derived from 5-chloro-3-methyl-1-phenylpyrazole were tested against a range of pathogens, showing inhibition zones indicative of their effectiveness. The minimum inhibitory concentrations (MIC) for some derivatives ranged from 0.22 to 0.25 μg/mL, highlighting their potential as antibacterial agents .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 7b | 0.22 | Excellent |

| 4a | 0.25 | Excellent |

Anticonvulsant Activity

The anticonvulsant properties of compounds related to this compound have been evaluated in animal models. In studies using maximal electroshock and pentylenetetrazol-induced seizure models, several derivatives showed significant protection against seizures, with reduced central nervous system (CNS) depression compared to traditional anticonvulsants like phenytoin .

| Dose (mg/kg) | Seizure Protection | CNS Depression |

|---|---|---|

| 30 | Moderate | Low |

| 100 | High | Moderate |

| 300 | Very High | High |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various cancer cell lines. Studies indicate that certain derivatives exhibit significant cytotoxic activity against HeLa (cervical cancer) and HepG2 (liver cancer) cells, with growth inhibition percentages reaching up to 90% in some cases . Notably, these compounds demonstrated selectivity towards cancer cells while sparing normal fibroblasts.

| Cell Line | Growth Inhibition (%) |

|---|---|

| HeLa | 38.44 |

| HepG2 | 54.25 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Staphylococcus aureus and Staphylococcus epidermidis. The results showed that compounds with a similar structure to this compound significantly inhibited biofilm formation, suggesting their potential in treating biofilm-associated infections .

Case Study 2: Anticancer Properties

In another investigation focusing on the anticancer activity of pyrazole derivatives, a compound structurally related to 1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amines was shown to inhibit cell proliferation in multiple cancer cell lines with an IC50 value lower than that of standard chemotherapeutics .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare prop-2-yn-1-amine derivatives like this compound?

Answer:

Palladium-catalyzed cross-coupling reactions are widely used. For example, N-benzylpropargylamine derivatives can be synthesized via Sonogashira-type reactions using Pd(PPh₃)₂Cl₂/CuI catalysts. Key steps include:

- Reacting propargylamine precursors with aryl halides (e.g., 3-iodobenzene derivatives) in solvents like DMSO or acetonitrile at 60°C .

- Purification via Biotage flash column chromatography, yielding products with >70% efficiency in optimized conditions .

- Validation by NMR (¹H, ¹³C) and HRMS to confirm regioselectivity and purity .

Basic: What structural characterization techniques are critical for confirming the identity of this compound?

Answer:

- X-ray crystallography : Use SHELXL for refinement, particularly for resolving challenges like twinning or high-resolution data. SHELXTL (Bruker AXS) interfaces with crystallographic pipelines for small-molecule refinement .

- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR to verify alkyne (prop-2-yn-1-amine) and pyrazole substituents .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

- Substituent variation : Modify the pyrazole’s 3-methyl or 5-chloro groups to assess impacts on antimicrobial or anti-inflammatory activity (e.g., replacing Cl with F or Br) .

- Pharmacophore mapping : Use in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) to correlate substituent electronic effects with efficacy .

- Comparative analysis : Contrast activity of 1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-amine with analogs lacking the alkyne group to evaluate the role of the propargylamine moiety .

Advanced: What computational strategies predict potential biological targets for this compound?

Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., Jak2) or cholinesterase active sites .

- QSAR modeling : Train models on pyrazole derivatives with known IC₅₀ values against monoamine oxidase B (MAO-B) to prioritize synthetic targets .

- ADMET prediction : Employ SwissADME to assess blood-brain barrier penetration, critical for CNS-targeted agents .

Advanced: How are enzyme inhibition assays optimized for this compound?

Answer:

- Kinase assays : Use recombinant Jak2 V617F mutants in cell-free systems with ATP-concentration titrations to determine inhibition constants (Kᵢ) .

- Cholinesterase assays : Monitor acetylcholine hydrolysis via Ellman’s method in human erythrocyte lysates, comparing inhibition to donepezil as a control .

- Dose-response curves : Fit data to Hill equations to calculate IC₅₀ values, ensuring reproducibility across triplicates .

Advanced: How can SHELXL address crystallographic challenges during refinement?

Answer:

- Twinning refinement : Use the TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning, common in pyrazole derivatives .

- Disorder modeling : Apply PART/SUMP restraints to resolve overlapping electron densities in alkyne or phenyl groups .

- High-resolution data : Leverage anisotropic displacement parameters (ADPs) to refine thermal motion in the propargylamine chain .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:

- Variable control : Compare assay conditions (e.g., cell lines, endotoxin levels) between studies. For example, anti-inflammatory activity in murine vs. human macrophages may differ due to COX-2 isoform expression .

- Structural validation : Re-examine compound purity via HPLC; impurities in earlier studies (e.g., unreacted propargylamine) may skew results .

- Meta-analysis : Pool data from multiple studies using random-effects models to identify consensus IC₅₀ ranges .

Basic: What purification methods ensure high yield and purity of this compound?

Answer:

- Flash chromatography : Use silica gel columns with gradients of ethyl acetate/hexane to separate alkyne derivatives from Pd/Cu catalysts .

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to isolate crystalline products, minimizing residual solvents .

- LC-MS monitoring : Track reaction progress in real-time to terminate at peak product formation .

Advanced: What pharmacological mechanisms are hypothesized for this compound?

Answer:

- Dual enzyme inhibition : The propargylamine group may chelate metals in cholinesterase active sites, while the pyrazole ring interacts with MAO-B’s FAD cofactor .

- Kinase allostery : Molecular dynamics simulations suggest the alkyne moiety stabilizes Jak2’s inactive conformation by displacing the activation loop .

- ROS modulation : Electrochemical studies indicate the compound scavenges free radicals via its electron-rich alkyne and pyrazole groups .

Advanced: How to design multi-functional ligands incorporating this compound?

Answer:

- Hantzsch reaction : Combine with dihydropyridine scaffolds to introduce Ca²⁺ channel-blocking activity while retaining MAO-B inhibition .

- Mannich base derivatives : Functionalize the amine group with piperazine rings to enhance blood-brain barrier penetration .

- Click chemistry : Attach triazole moieties via CuAAC reactions to improve solubility and pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.